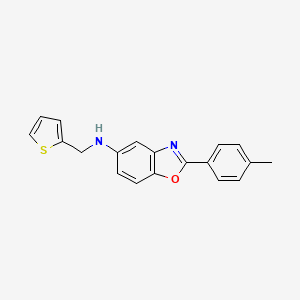![molecular formula C18H18N2O2 B5771656 N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide, commonly known as DIPA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DIPA is a member of the isoquinoline family and has been found to possess a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
作用机制
The mechanism of action of DIPA is not fully understood, but it is believed to involve the activation of the caspase pathway, which leads to apoptosis in cancer cells. DIPA has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition can lead to the re-expression of tumor suppressor genes, which can help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
DIPA has been found to have a range of biochemical and physiological effects. In addition to its potential as an anti-cancer agent, DIPA has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in cells.
实验室实验的优点和局限性
One advantage of using DIPA in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a safer compound to work with in a laboratory setting. However, one limitation is that DIPA is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving DIPA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that DIPA can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Another potential future direction is the development of novel DIPA analogs that may have improved therapeutic properties. By modifying the chemical structure of DIPA, researchers may be able to create compounds that are more effective at inducing apoptosis in cancer cells or that have improved solubility in water.
Conclusion
In conclusion, N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. DIPA has a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are some limitations to working with DIPA in a laboratory setting, there are several potential future directions for research involving this compound.
合成方法
The synthesis of DIPA involves the reaction of 2-phenylacetic acid with phthalic anhydride to form 2-(2-carboxyphenyl)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with isoquinoline to form DIPA.
科学研究应用
DIPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its potential as an anti-cancer agent. Studies have shown that DIPA can induce apoptosis in cancer cells by activating the caspase pathway, which makes it a promising candidate for further investigation as a potential cancer treatment.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-4-8-16(17)18(22)20-11-10-14-6-2-3-7-15(14)12-20/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBADJMISNLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
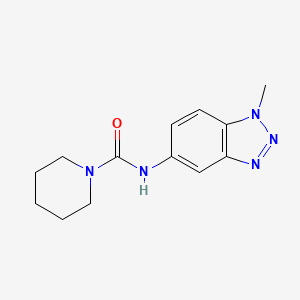
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
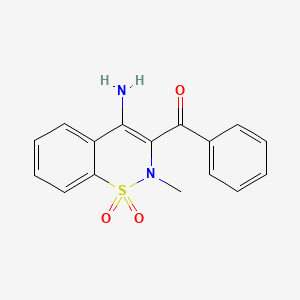
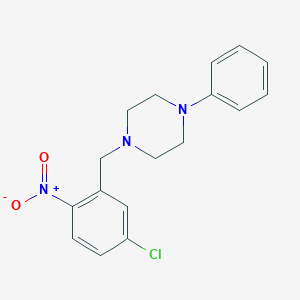
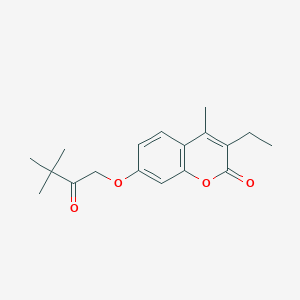
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
